molecular formula C13H15BFNO3 B12822903 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

Cat. No.: B12822903
M. Wt: 263.07 g/mol
InChI Key: YXWDNVPMFXVWAI-UHFFFAOYSA-N
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Description

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a synthetic organic compound that features a benzo[d]oxazole core substituted with a fluorine atom and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Formation of Benzo[d]oxazole Core: The 5-fluoro-2-nitroaniline undergoes a cyclization reaction to form the benzo[d]oxazole core. This is typically achieved through a condensation reaction with a suitable aldehyde under acidic conditions.

    Introduction of Dioxaborolane Group: The final step involves the introduction of the dioxaborolane group. This is usually done via a palladium-catalyzed borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Boronic acids or phenols.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of fluorescent probes or imaging agents. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the dioxaborolane group can facilitate cell permeability.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials. Its boron-containing group can impart unique properties to these materials, such as enhanced thermal stability and electronic conductivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the dioxaborolane group can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

Compared to these similar compounds, 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole offers a unique combination of a benzo[d]oxazole core with a fluorine atom and a dioxaborolane group. This unique structure can provide distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis, biology, and materials science.

Properties

Molecular Formula

C13H15BFNO3

Molecular Weight

263.07 g/mol

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C13H15BFNO3/c1-12(2)13(3,4)19-14(18-12)8-5-11-10(6-9(8)15)16-7-17-11/h5-7H,1-4H3

InChI Key

YXWDNVPMFXVWAI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N=CO3

Origin of Product

United States

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